molecular formula C13H11F3N2O4 B2695503 3-methoxy-N-(4-(trifluoromethoxy)benzyl)isoxazole-5-carboxamide CAS No. 1428371-59-8

3-methoxy-N-(4-(trifluoromethoxy)benzyl)isoxazole-5-carboxamide

Cat. No.: B2695503
CAS No.: 1428371-59-8
M. Wt: 316.236
InChI Key: DSJWPCCCWNDUIV-UHFFFAOYSA-N
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Description

3-Methoxy-N-(4-(trifluoromethoxy)benzyl)isoxazole-5-carboxamide is a synthetic small molecule characterized by an isoxazole core substituted with a methoxy group at position 3 and a carboxamide-linked 4-(trifluoromethoxy)benzyl group at position 3. Its molecular formula is C₁₄H₁₂F₃N₂O₄, with a molar mass of 344.25 g/mol. Structural analogs often vary in substituents on the isoxazole ring or benzyl group, influencing physicochemical and pharmacological properties .

Properties

IUPAC Name

3-methoxy-N-[[4-(trifluoromethoxy)phenyl]methyl]-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F3N2O4/c1-20-11-6-10(22-18-11)12(19)17-7-8-2-4-9(5-3-8)21-13(14,15)16/h2-6H,7H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSJWPCCCWNDUIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NOC(=C1)C(=O)NCC2=CC=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-(4-(trifluoromethoxy)benzyl)isoxazole-5-carboxamide typically involves multiple steps, starting with the preparation of the isoxazole ring. One common method involves the cyclization of appropriate precursors under controlled conditions. The trifluoromethoxybenzyl group is introduced through nucleophilic substitution reactions, often using reagents like trifluoromethoxybenzyl bromide . The final step involves the coupling of the methoxy group to the isoxazole ring, which can be achieved through various organic reactions, including Suzuki-Miyaura coupling .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-(4-(trifluoromethoxy)benzyl)isoxazole-5-carboxamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of isoxazole derivatives, including 3-methoxy-N-(4-(trifluoromethoxy)benzyl)isoxazole-5-carboxamide. The compound has been tested against various cancer cell lines, demonstrating promising results.

  • Case Study: Antitumor Efficacy
    In a study focusing on the synthesis and evaluation of isoxazole derivatives, compounds similar to this compound exhibited significant cytotoxicity against human glioblastoma cell lines. The mechanism involved apoptosis induction and cell cycle arrest, suggesting its potential as a therapeutic agent for glioblastoma treatment .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Isoxazole derivatives have shown effectiveness against various bacterial strains, indicating their potential as antimicrobial agents.

  • Case Study: Antimicrobial Screening
    A comprehensive study investigated the antimicrobial effects of isoxazole derivatives against Mycobacterium smegmatis and Pseudomonas aeruginosa. The results indicated that certain derivatives exhibited low minimum inhibitory concentrations (MIC), suggesting their potential use in treating infections caused by resistant bacterial strains .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of isoxazole compounds is crucial for optimizing their biological activities. Research has shown that modifications at specific positions on the isoxazole ring can significantly influence their anticancer and antimicrobial activities.

PositionModificationActivity Impact
C-5Trifluoromethoxy substitutionEnhanced anticancer activity
C-3Methoxy group additionImproved solubility and bioavailability

This table summarizes key findings from SAR studies, emphasizing how structural modifications can lead to improved therapeutic efficacy.

Mechanism of Action

The mechanism of action of 3-methoxy-N-(4-(trifluoromethoxy)benzyl)isoxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The trifluoromethoxy group is known to enhance the compound’s stability and bioavailability, contributing to its overall efficacy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Isoxazole Core

(a) 4-Methyl-N-(1-(4-(Trifluoromethyl)benzyl)-1H-indazol-3-yl)Isoxazole-5-Carboxamide
  • Structure : Shares the isoxazole-carboxamide backbone but replaces the methoxy group with a methyl group and incorporates an indazole ring.
  • Molecular Formula : C₂₁H₁₆F₃N₅O₂ (Molar mass: 451.38 g/mol).
(b) 3-Carboxy-5-Methyl-N-(4-(Trifluoromethyl)Phenyl)-4-Isoxazolecarboxamide
  • Structure : Features a carboxylic acid at position 3 and a methyl group at position 5, linked to a trifluoromethylphenyl carboxamide.
  • Key Differences : The carboxylic acid increases polarity (logP ~1.5 vs. ~3.0 for the target compound), impacting membrane permeability.
  • Molecular Formula : C₁₃H₉F₃N₂O₄ (Molar mass: 314.22 g/mol) .
(c) 3-(4-Bromophenyl)-5-(3-(Trifluoromethoxy)Phenyl)Isoxazole
  • Structure : Lacks the carboxamide group but includes bromophenyl and trifluoromethoxyphenyl substituents.
  • Synthesis : Prepared via cycloaddition of ethynyl benzene derivatives, yielding 76% isolated product .

Benzyl Group Modifications

(a) N'-(4-Methoxybenzylidene)-4-Methyl-2-(4-(Trifluoromethyl)Phenyl)Thiazole-5-Carbohydrazide
  • Structure : Replaces the isoxazole with a thiazole core and introduces a hydrazide-linked benzylidene group.
  • Molecular Formula : C₂₀H₁₆F₃N₃O₂S (Molar mass: 443.42 g/mol; Melting point: 160–162°C) .
(b) 1-(Benzo[d][1,3]Dioxol-5-yl)-N-(4-Phenyl-5-(4-(Trifluoromethoxy)Benzoyl)Thiazol-2-yl)Cyclopropanecarboxamide
  • Structure : Incorporates a thiazole ring fused with a cyclopropane-carboxamide and a trifluoromethoxybenzoyl group.

Heterocycle Replacements

5-(2,4-Bis(Benzyloxy)-5-Isopropylphenyl)-N-Ethyl-4-(4-(Morpholinomethyl)Phenyl)Isoxazole-3-Carboxamide
  • Structure: Retains the isoxazole-carboxamide core but adds morpholinomethyl and benzyloxy groups.
  • Key Differences : The morpholine moiety enhances solubility via tertiary amine protonation, while benzyloxy groups increase hydrophobicity .

Physicochemical and Spectral Comparison

Compound Name Molecular Formula Molar Mass (g/mol) Melting Point (°C) Key Spectral Features (¹H NMR)
Target Compound C₁₄H₁₂F₃N₂O₄ 344.25 Not reported δ 7.81–7.74 (m, Ar-H), 6.88 (s, isoxazole-H)
4-Methyl-N-(indazol-3-yl) Analogue C₂₁H₁₆F₃N₅O₂ 451.38 Not reported Not provided
3-Carboxy-5-Methyl Analogue C₁₃H₉F₃N₂O₄ 314.22 Not reported Not provided
N'-(4-Methoxybenzylidene) Thiazole Derivative C₂₀H₁₆F₃N₃O₂S 443.42 160–162 δ 7.60–7.55 (m, Ar-H), 2.40 (s, CH₃)

Key Findings and Implications

  • Substituent Effects : Methoxy and trifluoromethoxy groups enhance stability and lipophilicity, while carboxamide groups improve target engagement via hydrogen bonding .
  • Heterocycle Impact : Thiazole-based analogs (e.g., compound 35 ) exhibit distinct electronic profiles compared to isoxazole derivatives, influencing receptor compatibility.
  • Synthetic Accessibility : Ethynyl benzene cycloaddition (as in ) offers high yields for isoxazole synthesis, suggesting scalable routes for the target compound.

Biological Activity

3-methoxy-N-(4-(trifluoromethoxy)benzyl)isoxazole-5-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of cancer therapy and other therapeutic applications. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, drawing from various research studies and findings.

Chemical Structure and Synthesis

The compound belongs to the isoxazole family, characterized by a five-membered heterocyclic ring containing nitrogen. The presence of a trifluoromethoxy group enhances its lipophilicity and potential biological activity. The synthesis typically involves the reaction of isoxazole derivatives with appropriate benzyl amines under controlled conditions to yield the target compound.

Anticancer Properties

Recent studies have highlighted the anticancer potential of isoxazole derivatives, including this compound. For instance, compounds with similar structures have shown promising activity against various cancer cell lines:

  • IC50 Values : The IC50 values for related compounds have been reported in the range of 0.5 to 10 µM against breast cancer cell lines, indicating significant potency .
  • Mechanism of Action : These compounds often induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle progression and inhibition of specific oncogenic pathways like BRD4 .

Anti-inflammatory Effects

Isoxazole derivatives have also been investigated for their anti-inflammatory properties. Some studies indicate that these compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammation, suggesting a dual role in both cancer therapy and inflammatory diseases .

Study 1: Anticancer Activity

A recent study evaluated a series of isoxazole derivatives for their anticancer activity. The specific compound exhibited an IC50 value of approximately 2 µM against MDA-MB-231 breast cancer cells, demonstrating significant cytotoxicity compared to control groups . The study also noted that treatment with this compound resulted in a marked increase in apoptotic cells as evidenced by flow cytometry analysis.

Study 2: Inflammatory Response

Another investigation focused on the anti-inflammatory effects of isoxazole derivatives, where the target compound was shown to reduce levels of TNF-alpha and IL-6 in LPS-stimulated macrophages. This suggests its potential application in treating inflammatory conditions .

The mechanisms by which this compound exerts its biological effects include:

  • Inhibition of Cell Proliferation : By interfering with key signaling pathways such as NF-kB and MAPK, these compounds can effectively halt the proliferation of cancer cells .
  • Induction of Apoptosis : Activation of caspases and modulation of Bcl-2 family proteins lead to increased apoptotic signaling within treated cells .
  • Anti-inflammatory Pathways : The inhibition of COX-2 and other inflammatory mediators contributes to its anti-inflammatory effects.

Data Tables

Compound NameIC50 (µM)Target Cell LineMechanism
Compound A2.0MDA-MB-231 (Breast)Apoptosis induction
Compound B5.5Hep3B (Liver)Cell cycle arrest
Compound C3.0LPS-stimulated MacrophagesTNF-alpha inhibition

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 3-methoxy-N-(4-(trifluoromethoxy)benzyl)isoxazole-5-carboxamide to improve yield and purity?

  • Methodological Answer : Prioritize hazard analysis for reagents (e.g., trifluoromethoxy-containing intermediates) and reaction scalability. Use DSC (Differential Scanning Calorimetry) to monitor thermal stability of intermediates, as decomposition during heating can reduce yields . Employ orthogonal purification techniques (e.g., flash chromatography followed by recrystallization) to isolate the final compound. Reaction scaling should adhere to guidelines in Prudent Practices in the Laboratory for risk mitigation, particularly with mutagenic intermediates .

Q. What analytical techniques are critical for characterizing the structural integrity of this compound?

  • Methodological Answer : Combine NMR (¹H/¹³C, 2D-COSY/HMBC) to confirm substituent positions on the isoxazole and benzyl rings. X-ray crystallography (as in ) resolves dihedral angles between aromatic systems, critical for understanding steric effects . High-resolution mass spectrometry (HRMS) validates molecular weight, while IR spectroscopy identifies functional groups like the carboxamide C=O stretch (~1650 cm⁻¹) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer : Conduct Ames testing to assess mutagenicity potential, as structurally similar anomeric amides show variable mutagenic profiles . Use fume hoods with HEPA filters and wear nitrile gloves (tested for permeation resistance) to prevent dermal exposure. Store the compound in amber vials under inert gas (N₂/Ar) to avoid hydrolysis of the trifluoromethoxy group .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values in kinase inhibition assays)?

  • Methodological Answer : Standardize assay conditions (e.g., ATP concentration, buffer pH) across studies to minimize variability. Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) to validate target engagement. Replicate experiments with purified mitochondrial fractions (as in ) to isolate compound effects from cellular metabolism interference . Analyze batch-to-batch purity via HPLC-UV/MS to rule out impurity-driven artifacts .

Q. What computational strategies can predict the compound’s interaction with novel biological targets?

  • Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger Suite) using crystal structures of homologous targets (e.g., kinases or GPCRs). Apply QSAR models trained on isoxazole derivatives to predict ADMET properties. Retrosynthetic tools (e.g., AI-driven platforms in ) can prioritize derivatives for synthesis based on binding energy calculations .

Q. How does the compound’s trifluoromethoxy group influence its metabolic stability in vivo?

  • Methodological Answer : Conduct microsomal stability assays (human/rat liver microsomes) with LC-MS quantification. Compare degradation rates to analogs lacking the trifluoromethoxy group. Use deuterium-labeled analogs to track metabolic hotspots via mass isotopomer analysis. Fluorine-19 NMR monitors defluorination, a common metabolic pathway for CF₃-containing compounds .

Q. What experimental designs are recommended for studying synergistic effects with other therapeutics?

  • Methodological Answer : Employ combination index (CI) analysis (Chou-Talalay method) in cell viability assays. Use zebrafish models (as in ) for in vivo synergy screening, leveraging transparent embryos for real-time pharmacokinetic imaging. Mitochondrial isolation protocols ( ) can test for enhanced oxidative stress induction when combined with pro-apoptotic agents .

Q. How can researchers address solubility challenges in formulation for in vivo studies?

  • Methodological Answer : Screen co-solvents (e.g., PEG-400, cyclodextrins) using phase solubility diagrams. Nanoformulation (liposomes or PLGA nanoparticles) improves bioavailability, as demonstrated for similar isoxazole carboxamides . For IV administration, use isotonic saline with <1% DMSO to minimize hemolysis .

Key Notes for Methodological Rigor

  • Contradiction Management : Cross-validate conflicting data using orthogonal assays and standardized protocols.
  • Advanced Synthesis : Leverage AI-driven retrosynthesis tools () for derivative design.
  • Biological Relevance : Prioritize assays reflecting physiological conditions (e.g., 3D cell cultures, mitochondrial assays) .

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